molecular formula C27H29N7O3 B8557472 tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate

tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate

Cat. No.: B8557472
M. Wt: 499.6 g/mol
InChI Key: AIQGYWHNHVYFGH-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a quinazoline core, a morpholine ring, and an aminophenyl group. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the morpholine ring and the aminophenyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinazoline core or the morpholine ring, resulting in different reduced forms of the compound.

    Substitution: Substitution reactions are common, especially at the pyrimidin-2-yl position, where various substituents can be introduced to alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often utilize halogenated reagents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with altered electronic properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The quinazoline core may bind to certain enzymes or receptors, modulating their activity. The morpholine ring and aminophenyl group can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    tert-Butyl (2-aminophenyl)carbamate: This compound shares the tert-butyl carbamate group but lacks the quinazoline and morpholine components.

    tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound has a similar carbamate structure but features a benzothiophene core instead of quinazoline.

    tert-Butyl (3-aminophenyl)carbamate: Similar in structure but with differences in the position of the aminophenyl group.

Uniqueness: The uniqueness of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate lies in its combination of a quinazoline core, morpholine ring, and aminophenyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H29N7O3

Molecular Weight

499.6 g/mol

IUPAC Name

tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate

InChI

InChI=1S/C27H29N7O3/c1-27(2,3)37-26(35)33-25-29-15-19(16-30-25)23-31-22-14-18(17-5-4-6-20(28)13-17)7-8-21(22)24(32-23)34-9-11-36-12-10-34/h4-8,13-16H,9-12,28H2,1-3H3,(H,29,30,33,35)

InChI Key

AIQGYWHNHVYFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C2=NC3=C(C=CC(=C3)C4=CC(=CC=C4)N)C(=N2)N5CCOCC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 mL round bottom flask, 3-(2-chloro-4-morpholinoquinazolin-7-yl)aniline (0.6 g, 0.0018 mol), (2-((tert-butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (0.506 g, 0.0022), potassium phosphate (1.08 g, 0.0054 mol), 1,4-dioxane (20 mL) and water (5 mL) were added. The reaction mixture was degassed with N2 for 5-10 minutes. To the same reaction mixture, Pd (PPh3)4 (0.098 g, 0.00009 mol) was added and degassed with N2 for 5-10 minutes. The reaction mixture was stirred at 95° C. for 2 hours. The reaction mass was cooled to room temperature and water was added. The crude product was extracted with ethyl acetate (3×100 mL). The combined organic layer was washed with brine, dried over sodium sulfate and evaporated under reduced pressure to provide the crude product. The crude product was purified by flash column chromatography (2% methanol in chloroform) to provide the title compound (0.3 g, 34%). 1H NMR (400 MHz, DMSO-d6): δ 10.40 (s, 1H), 9.49 (s, 2H), 8.12 (d, J=8.8 Hz, 1H), 8.01 (d, J=1.6 Hz, 1H), 7.75 (dd, J′=8.8 Hz, J″=1.6 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.04 (br s, 1H), 6.98 (d, J=7.6 Hz, 1H), 6.66 (d, J=8.4 Hz, 1H), 5.29 (s, 2H), 3.90 (d, J=4.4 Hz, 4H), 3.84 (d, J=4.0 Hz, 4H), 1.49 (s, 9H): LC-MS (ESI): Calculated mass. 499.2, Observed mass [M+H]+: 500.4. (RT=0.78 min).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.506 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.098 g
Type
catalyst
Reaction Step Two
Yield
34%

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